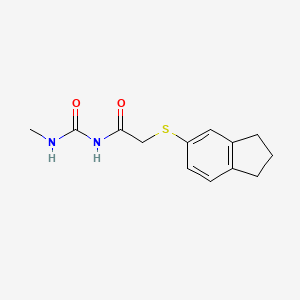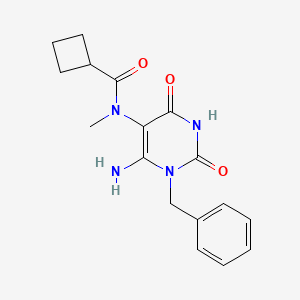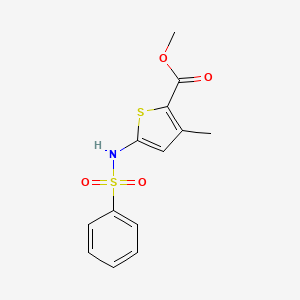![molecular formula C15H19FN2O3 B7636354 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide, also known as FMe-DAPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. In addition, 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and physiological effects:
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of amyloid-beta plaque formation in the brain. 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide in lab experiments, including its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide, including further studies to understand its mechanism of action, optimization of its synthesis method, and development of more effective formulations for use as a therapeutic agent. In addition, 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide may also have potential applications in other areas of medicinal chemistry, such as the treatment of infectious diseases or neurological disorders. Overall, 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide represents a promising avenue for further research and development in the field of medicinal chemistry.
Synthesis Methods
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and solvents, including 3-fluorobenzoyl chloride, N,N-dimethyl-1,2-ethanediamine, and oxalyl chloride. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Scientific Research Applications
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-18(2)15(20)13-7-6-12(21-13)9-17-14(19)10-4-3-5-11(16)8-10/h3-5,8,12-13H,6-7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFVZPIBCWVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(O1)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

